Chemical structure and properties of 5-Bromo-1-cyclobutyl-1H-Pyrazole
Chemical structure and properties of 5-Bromo-1-cyclobutyl-1H-Pyrazole
An In-Depth Technical Guide to 5-Bromo-1-cyclobutyl-1H-Pyrazole: Structure, Properties, and Applications
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] This success has cemented the pyrazole core as a "privileged structure," a molecular framework that is repeatedly found in potent, biologically active compounds.[1][5]
5-Bromo-1-cyclobutyl-1H-pyrazole emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of a bromine atom at the 5-position provides a versatile chemical handle for extensive molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[5] The N1-cyclobutyl group offers a distinct three-dimensional profile that can be crucial for optimizing pharmacokinetic properties and achieving selective binding to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-1-cyclobutyl-1H-pyrazole for professionals in drug discovery and chemical research.
Chemical Structure and Core Identifiers
The foundational step in understanding any chemical entity is to define its structure and fundamental properties. 5-Bromo-1-cyclobutyl-1H-pyrazole is characterized by a pyrazole ring substituted with a bromine atom at position C5 and a cyclobutyl ring at position N1.
| Identifier | Value |
| IUPAC Name | 5-bromo-1-cyclobutyl-1H-pyrazole |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 199.99 g/mol (Isotopic) |
| CAS Number | Not explicitly available; assigned to isomers |
| SMILES | C1CC(C1)N2N=CC=C2Br |
Note: While a specific CAS number for the 1,5-substituted isomer is not readily found in public databases, the isomeric 4-bromo-5-cyclobutyl-1H-pyrazole is documented.[6]
Physicochemical and Reactivity Profile
The physical properties of 5-Bromo-1-cyclobutyl-1H-pyrazole dictate its handling, storage, and application in synthetic protocols. While specific experimental data for this exact molecule is sparse, properties can be inferred from closely related analogs.
| Property | Description | Significance |
| Appearance | Likely an off-white to light yellow solid at room temperature. | Visual confirmation of material purity and stability. |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | Essential for ensuring shelf-life and reproducibility in reactions.[7] |
| Reactivity | The C5-Br bond is the primary site of reactivity, serving as an electrophilic partner in cross-coupling reactions. The pyrazole ring itself is generally resistant to oxidation and reduction.[5][8] | The bromine atom is a key functional group enabling the synthesis of diverse derivatives.[5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Dictates the choice of solvent systems for reactions and purification. |
The pyrazole ring's electronic nature is defined by its two nitrogen atoms, which reduce electron density at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack.[8] However, in this molecule, the C5 position is functionalized with bromine, making it a prime site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental to modern drug discovery.[5]
Synthesis and Functionalization: A Practical Approach
The synthesis of 5-Bromo-1-cyclobutyl-1H-pyrazole and its subsequent use in creating more complex molecules are central to its utility. Below is a representative protocol for a Suzuki-Miyaura coupling, a cornerstone reaction for this class of compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 1-cyclobutyl-5-aryl-1H-pyrazole derivative, illustrating the power of the C5-bromo handle.
Objective: To synthesize a 1-cyclobutyl-5-aryl-1H-pyrazole by coupling 5-Bromo-1-cyclobutyl-1H-pyrazole with an arylboronic acid.
Materials:
-
5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Step-by-Step Methodology:
-
Vessel Preparation: To a dried Schlenk flask, add 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Add the palladium catalyst (0.03 equiv.). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing prevents the oxidation of the catalyst and phosphine ligands.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1-cyclobutyl-5-aryl-1H-pyrazole.
Causality in Experimental Design
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Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state in the presence of oxygen, which would halt the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.
-
Degassed Solvents: Similar to the inert atmosphere, this minimizes oxidative degradation of the catalyst.
-
Heat: Provides the necessary activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.
Synthetic Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The true value of 5-Bromo-1-cyclobutyl-1H-pyrazole lies in its application as a scaffold for generating novel therapeutic agents.
Kinase Inhibitors
Many pyrazole derivatives function as ATP-competitive kinase inhibitors, which are crucial in oncology.[5] They target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5] The systematic modification of the pyrazole core, enabled by the bromo-substituent, allows for the fine-tuning of binding affinity and selectivity for the target kinase's ATP-binding pocket.
Signaling Pathway Inhibition Diagram
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.
Safety and Handling
While specific toxicological data for 5-Bromo-1-cyclobutyl-1H-pyrazole is not extensively published, data from analogous brominated heterocyclic compounds provide a strong basis for safe handling protocols.[7][9][10][11]
Hazard Identification
Based on analogous compounds, the following GHS classifications are anticipated:[9][11]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Handling and First Aid Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[11]
-
First Aid (Eyes): In case of contact, immediately rinse eyes with copious amounts of water for at least 15 minutes.[11]
-
First Aid (Skin): Wash off with soap and plenty of water.[10]
-
First Aid (Ingestion): If swallowed, rinse mouth with water and seek immediate medical attention.[10]
Conclusion
5-Bromo-1-cyclobutyl-1H-pyrazole represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its defining features—the privileged pyrazole core, the synthetically tractable C5-bromo handle, and the distinct N1-cyclobutyl group—make it an ideal starting point for creating diverse libraries of compounds. By leveraging established cross-coupling methodologies, researchers can efficiently explore the chemical space around this scaffold to develop novel kinase inhibitors and other targeted therapeutics, ultimately advancing the frontier of modern medicine.
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- (PDF)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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